molecular formula C10H6BrF2N B161456 8-Bromo-5,6-difluoro-2-methylquinoline CAS No. 131190-82-4

8-Bromo-5,6-difluoro-2-methylquinoline

Cat. No. B161456
M. Wt: 258.06 g/mol
InChI Key: YPKUTBCKHJBNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5,6-difluoro-2-methylquinoline is a chemical compound with the molecular formula C10H6BrF2N . It is a fluorinated quinoxaline derivative .


Molecular Structure Analysis

The molecular structure of 8-Bromo-5,6-difluoro-2-methylquinoline consists of a quinoline core with bromine and fluorine substituents. The molecular weight is 258.07 .


Physical And Chemical Properties Analysis

8-Bromo-5,6-difluoro-2-methylquinoline is a solid at room temperature . It has a molecular weight of 258.07 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 299.8±35.0 °C at 760 mmHg, and a flash point of 135.1±25.9 °C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Alkylamino Quinolines

    8-Bromo-5,6-difluoro-2-methylquinoline is a key intermediate in the synthesis of various alkylamino quinolines, which are synthesized through nucleophilic substitution reactions. This process demonstrates the regioselectivity in nucleophilic amination of related bromo-methylquinoline compounds (Choi & Chi, 2004).

  • Application in the Knorr Synthesis

    It is used in the Knorr synthesis of quinolin-2(1H)-ones, a reaction that involves condensation and cyclization steps. This process is significant in the preparation of compounds for research on infectious diseases (Wlodarczyk et al., 2011).

  • Role in Aromatic Halogenation

    8-Bromo-5,6-difluoro-2-methylquinoline can be involved in aromatic halogenation and iodination processes, which are crucial in synthesizing various halogenated quinoline derivatives (Tochilkin et al., 1983).

  • Supramolecular Chemistry

    It plays a role in the formation of supramolecular complexes in organometallic chemistry. These complexes are important for understanding the dynamics of noncovalent interactions, which have implications in catalysis and materials science (Fuss et al., 1999).

Biomedical Research

  • Preparation of Schiff Base Ligands

    It is used in the preparation of Schiff base ligands for synthesizing metal complexes. These complexes are studied for their biological activities, including antibacterial, antifungal, and antioxidant properties (Siddappa & Sultana Mayana, 2014).

  • Synthesis of Antimonoamine Oxidase Compounds

    The compound is a precursor in the synthesis of 8-(N-methyl-N-2-propynyl)aminomethylquinolines, which have potential applications in the study of monoamine oxidase inhibitors (Gracheva et al., 1983).

  • Photolabile Protecting Groups

    8-Bromo-5,6-difluoro-2-methylquinoline derivatives are used as photolabile protecting groups in biological research, enabling the controlled release of biologically active compounds (Fedoryak & Dore, 2002).

Material Science and Corrosion Inhibition

  • Synthesis of Corrosion Inhibitors

    Derivatives of 8-Bromo-5,6-difluoro-2-methylquinoline are synthesized and evaluated as effective acid corrosion inhibitors for materials like mild steel. This is crucial in understanding material degradation and developing protective strategies (Rbaa et al., 2020).

  • Development of Fluorescent Probes

    It is utilized in the creation of fluorescent probes for biological applications, particularly in chloride ion detection, which is significant in understanding various biological processes (Geddes et al., 2001).

Safety And Hazards

The safety information available indicates that 8-Bromo-5,6-difluoro-2-methylquinoline may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions of 8-Bromo-5,6-difluoro-2-methylquinoline could involve its use in the development of organic photovoltaic devices, given its role as an electron-deficient unit in low bandgap semiconducting polymers .

properties

IUPAC Name

8-bromo-5,6-difluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c1-5-2-3-6-9(13)8(12)4-7(11)10(6)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKUTBCKHJBNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C(=C2C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450172
Record name 8-BROMO-5,6-DIFLUORO-2-METHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5,6-difluoro-2-methylquinoline

CAS RN

131190-82-4
Record name 8-BROMO-5,6-DIFLUORO-2-METHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-5,6-difluoro-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-5,6-difluoro-2-methylquinoline
Reactant of Route 3
Reactant of Route 3
8-Bromo-5,6-difluoro-2-methylquinoline
Reactant of Route 4
Reactant of Route 4
8-Bromo-5,6-difluoro-2-methylquinoline
Reactant of Route 5
Reactant of Route 5
8-Bromo-5,6-difluoro-2-methylquinoline
Reactant of Route 6
Reactant of Route 6
8-Bromo-5,6-difluoro-2-methylquinoline

Citations

For This Compound
1
Citations
JT Kilbile, Y Tamboli, M Rafeeq, RP Yadav… - ACS …, 2021 - ACS Publications
Levonadifloxacin (WCK 771) is a novel broad-spectrum anti-methicillin-resistant Staphylococcus aureus (MRSA) agent recently launched in India. Five process impurities and one …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.